molecular formula C19H25ClN2O3 B13740188 Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride CAS No. 100836-70-2

Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride

Cat. No.: B13740188
CAS No.: 100836-70-2
M. Wt: 364.9 g/mol
InChI Key: HCXMXJULHXWSHO-UHFFFAOYSA-N
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Description

Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride is a synthetic organic compound with the molecular formula C19H25ClN2O3 and a molecular weight of 364.87 g/mol . This compound is known for its unique chemical structure, which includes a phenoxypropan-2-yl group and a phenylcarbamoyloxyethyl group attached to an azanium ion. It has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 1-phenoxypropan-2-ol: This intermediate can be synthesized by reacting phenol with propylene oxide in the presence of a base such as sodium hydroxide.

    Formation of 1-phenoxypropan-2-yl chloride: The intermediate 1-phenoxypropan-2-ol is then reacted with thionyl chloride to form 1-phenoxypropan-2-yl chloride.

    Synthesis of the final compound: The 1-phenoxypropan-2-yl chloride is reacted with [2-(phenylcarbamoyloxy)ethyl]amine in the presence of a suitable solvent and base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxypropan-2-yl chloride: An intermediate in the synthesis of the target compound.

    2-Phenylcarbamoyloxyethylamine: Another intermediate used in the synthesis.

    Phenoxypropan-2-ol: A related compound with similar structural features.

Uniqueness

Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

100836-70-2

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

2-[methyl(1-phenoxypropan-2-yl)amino]ethyl N-phenylcarbamate;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-16(15-24-18-11-7-4-8-12-18)21(2)13-14-23-19(22)20-17-9-5-3-6-10-17;/h3-12,16H,13-15H2,1-2H3,(H,20,22);1H

InChI Key

HCXMXJULHXWSHO-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)N(C)CCOC(=O)NC2=CC=CC=C2.Cl

Origin of Product

United States

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